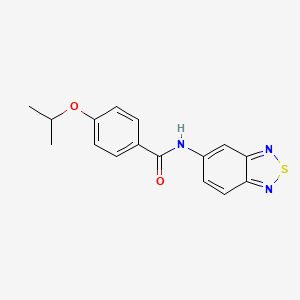![molecular formula C25H22N4OS2 B14982248 2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B14982248.png)
2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrimidine, pyridine, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives with different functional groups.
科学的研究の応用
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds have been studied for their antimicrobial and anti-inflammatory activities.
2-METHYL-2-[(4-METHYLPHENYL)SULFANYL]PROPANAL: This compound is used in organic synthesis and has similar structural features.
Uniqueness
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of pyrimidine, pyridine, and sulfanyl groups, which confer specific chemical and biological properties
特性
分子式 |
C25H22N4OS2 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H22N4OS2/c1-17-5-9-19(10-6-17)16-31-25-27-15-22(32-21-11-7-18(2)8-12-21)23(29-25)24(30)28-20-4-3-13-26-14-20/h3-15H,16H2,1-2H3,(H,28,30) |
InChIキー |
ABJVIROQFFEAIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CN=CC=C3)SC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14982165.png)

![5-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14982186.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B14982202.png)
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14982206.png)
![4-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14982213.png)
![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14982216.png)
![(5Z)-1-(3-chlorophenyl)-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14982224.png)
![7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982231.png)
![2-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14982232.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14982237.png)
![2-(4-methoxybenzyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982238.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B14982240.png)

